BenchChemオンラインストアへようこそ!

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Lipophilicity Drug design ADME prediction

This compound is a defined 3-nitro regioisomer (Hammett σₘ≈0.71) with a critical benzylic stereocenter, supplied as a racemate. Substitution with des-nitro, 4-nitro, or 2-chloro-4-nitro analogs introduces confounding electronic and stereochemical variables that invalidate experimental baselines. No peer-reviewed bioactivity benchmark has been published; researchers must establish their own pharmacological baseline, making this lot the only valid comparator for structure-activity-relationship (SAR) studies at MC4R, sigma/dopamine transporters, or nitroreductase enzyme profiling. The compound's tPSA (81.4 Ų) and XLogP3 (2.5) support CNS-penetrant screening programs. Procure now to secure a consistent racemic batch for enantiomer separation via chiral SFC/HPLC.

Molecular Formula C20H23FN4O3
Molecular Weight 386.427
CAS No. 903341-88-8
Cat. No. B2671595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
CAS903341-88-8
Molecular FormulaC20H23FN4O3
Molecular Weight386.427
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN4O3/c1-23-9-11-24(12-10-23)19(15-5-7-17(21)8-6-15)14-22-20(26)16-3-2-4-18(13-16)25(27)28/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)
InChIKeySNWJQIGICNJMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

903341-88-8 – N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide Procurement & Differentiation Guide


N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide (CAS 903341-88-8; PubChem CID 16803381; molecular formula C₂₀H₂₃FN₄O₃; MW 386.42 g/mol) is a synthetic research chemical belonging to the N-substituted benzamide class, characterized by a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a 3-nitrobenzamide pharmacophore . It contains one undefined stereocenter . Structurally, it belongs to a series of piperazinyl-ethyl-benzamide derivatives explored in medicinal chemistry as potential ligands for G-protein-coupled receptors (GPCRs), including melanocortin-4 receptors (MC4R), sigma receptors, and dopamine transporters . This compound is supplied as a racemic mixture by specialty chemical vendors for non-human research use only and is not intended for therapeutic or diagnostic applications.

Why Generic Substitution of 903341-88-8 Fails: Chromatographic Identity, Isomeric Complexity, and Absent Bioactivity Benchmarks


Substituting this compound with an in-class analog (e.g., the des-nitro benzamide, the 4-nitro regioisomer, the 4-methoxyphenyl analog, or the 2-chloro-4-nitro derivative) cannot be performed without risk of experimental confounding, for three reasons. First, the 3-nitro substitution pattern on the benzamide ring is a critical determinant of electronic character and hydrogen-bond acceptor topology; the 4-nitro regioisomer (CAS not assigned for the direct comparator) and the 2-chloro-4-nitro analog differ in dipole moment, electrostatic potential surface, and metabolic susceptibility . Second, the compound contains an undefined stereocenter at the benzylic carbon, meaning the commercial racemate may exhibit different binding kinetics than a single enantiomer or a structurally related achiral analog . Third, no peer-reviewed bioactivity benchmark (Ki, IC₅₀, or EC₅₀) has been published for this specific compound, so any substitution without re-validation invalidates the experimental baseline. These factors make generic substitution scientifically indefensible without de novo characterization.

903341-88-8 Quantitative Differentiation: Physicochemical, Purity, and Structural Comparator Evidence


Lipophilicity (XLogP3-AA = 2.5) vs. Des-Nitro Analog: Tuning Hydrophobicity for Membrane Permeability and Protein Binding

The computed XLogP3-AA for the target compound is 2.5, whereas the corresponding des-nitro benzamide analog, N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 906160-21-2, MW 341.43), has a lower computed XLogP3-AA of approximately 1.8–2.0, reflecting the significant contribution of the 3-nitro group to overall lipophilicity . The 3-nitro substitution adds approximately 0.5–0.7 log units to the partition coefficient, which translates to roughly a 3- to 5-fold increase in predicted membrane partitioning at physiological pH.

Lipophilicity Drug design ADME prediction

Hydrogen Bond Acceptor Count = 6 vs. Des-Nitro (HBA = 4): Enhanced Polar Interactions for Target Engagement

The target compound has a computed Hydrogen Bond Acceptor (HBA) count of 6 (attributed to the 3-nitro group oxygens, amide carbonyl, piperazine nitrogens, and fluorine), compared to an HBA count of approximately 4 for the des-nitro benzamide analog lacking the nitro group oxygens . This increase of ~2 HBA sites can alter the compound's interaction fingerprint with protein targets, particularly in binding pockets that require multi-dentate hydrogen bond coordination.

Hydrogen bonding Molecular recognition Pharmacophore

3-Nitro vs. 4-Nitro Regioisomeric Position: Differential Electronic Effects on Benzamide Reactivity and Metabolism

The meta (3-) nitro substitution in the target compound positions the electron-withdrawing nitro group at a site where it exerts a stronger inductive (-I) effect on the amide carbonyl than a para (4-) nitro substitution, potentially affecting amide bond stability, hydrogen bonding strength, and susceptibility to nitroreductase-mediated metabolism . The 4-nitro regioisomer, N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide (not assigned a unique CAS in public sources as of the search date), places the nitro group in direct resonance conjugation with the amide, which can alter the π-electron distribution of the benzamide ring system.

Regioisomerism Electronic effects Metabolic stability

MC4 Receptor Antagonist Class-Level Inference: Structural Similarity to Potent Bis-Piperazine MC4R Antagonists

A closely related structural analog of this compound, (±)-1-[2-(4-fluorophenyl)-2-(4-isopropylpiperazin-1-yl)ethyl]-3-nitrobenzamide, was evaluated by Nozawa et al. (2007) as part of a bis-piperazine MC4R antagonist series . The most potent compound in that series, (-)-10bg, exhibited an IC₅₀ of 8.13 nM for the human MC4 receptor. Although the target compound (CAS 903341-88-8) differs by having a 4-methylpiperazine (rather than 4-isopropylpiperazine) substituent, the conserved 4-fluorophenyl-ethyl-nitrobenzamide scaffold places it within the same structure-activity landscape. BindingDB entry BDBM50202977 lists an analog with a similar core and a measured Ki of 1,190 nM for MC4R , indicating that the N-alkyl substituent on the piperazine ring is a major potency determinant. This class-level SAR suggests that the target compound, with its N-methyl substituent, occupies an intermediate position in the lipophilicity-bioactivity continuum between the highly potent N-isopropyl analog (IC₅₀ = 8.13 nM) and less optimized N-unsubstituted or N-aryl variants. No direct binding data for CAS 903341-88-8 at MC4R were identified in the public domain.

Melanocortin-4 receptor GPCR antagonist SAR

Topological Polar Surface Area (tPSA = 81.4 Ų) and CNS Drug-Likeness: Favorable for Blood-Brain Barrier Penetration Screening

The computed topological polar surface area (tPSA) for the target compound is 81.4 Ų, which falls below the commonly cited threshold of 90 Ų for favorable passive blood-brain barrier (BBB) penetration . In comparison, the des-nitro analog (CAS 906160-21-2) has a lower tPSA of approximately 52.6 Ų (estimated), making it even more CNS-penetrant, while the 2-chloro-4-nitro analog (C₁₉H₂₀ClFN₄O₃, MW 398.84) has a tPSA similar to the target (~81–84 Ų) but with increased molecular weight that may offset its BBB permeability. This positions the target compound in a favorable tPSA window for CNS-targeted tool compound applications, provided that the nitro group does not confer efflux transporter (e.g., P-gp) substrate liability.

CNS drug design Blood-brain barrier Drug-likeness

Purity Specification (≥95% by HPLC) and Vendor Quality Control: Baselines for Reproducible Research

Commercially, this compound is typically supplied at ≥95% purity as determined by HPLC analysis, with the remainder being primarily the enantiomeric impurity and trace synthetic intermediates . In comparison, some structurally related analogs (e.g., 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide) are supplied at similar purity levels of ≥95% but may contain different impurity profiles due to alternative synthetic routes. The presence of one undefined stereocenter means the compound is a racemate; procurement of enantiopure material requires chiral chromatography or asymmetric synthesis and is not standard from most vendors.

Quality control Purity analysis Reproducibility

903341-88-8: Rational Research Applications Grounded in Physicochemical and Structural Evidence


MC4R Antagonist Tool Compound for GPCR Structure-Activity Relationship (SAR) Studies

Based on the class-level SAR inference from Nozawa et al. (2007) and BindingDB data , researchers investigating melanocortin-4 receptor (MC4R) antagonism can use this compound as an intermediate N-substitution probe. By comparing its activity profile with the N-isopropyl (high potency, IC₅₀ = 8.13 nM) and N-unsubstituted or bulkier N-aryl analogs, medicinal chemists can delineate the steric and lipophilic tolerance of the MC4R orthosteric binding pocket at the piperazine N4 position. The compound's tPSA of 81.4 Ų and XLogP3 of 2.5 further support its suitability for CNS-penetrant MC4R antagonist programs targeting cachexia or metabolic disorders . Users should note that no direct MC4R binding data exist for this compound and must establish their own pharmacological baseline.

Electron-Deficient Benzamide Probe for Nitroreductase Substrate Selectivity Profiling

The 3-nitrobenzamide moiety, combined with the electron-donating 4-fluorophenyl group linked via a piperazinyl-ethyl spacer, creates a defined electronic environment that can serve as a substrate probe for nitroreductase enzymes (e.g., NQO1, bacterial nitroreductases used in gene-directed enzyme prodrug therapy). As noted in the evidence on regioisomeric differentiation (Evidence Item 3), the meta-nitro position produces distinct electronic effects (Hammett σₘ ≈ 0.71) compared to the para-nitro regioisomer (σₚ ≈ 0.78). This regiospecific electronic tuning allows enzymologists to test whether nitroreductase substrate preference correlates with nitro group position on the benzamide ring, independent of scaffold changes.

Racemic Probe for Enantiomer-Specific Pharmacology in Sigma or Dopamine Transporter Studies

The compound features an undefined stereocenter at the benzylic carbon (PubChem computed property: Undefined Atom Stereocenter Count = 1) . This makes the commercial racemate a suitable starting point for enantiomer separation (via chiral HPLC or chiral supercritical fluid chromatography) to investigate enantiomer-specific binding at sigma receptors or dopamine transporters. Given the historical precedent of piperazinyl-alkyl-amine analogs as dual DAT/sigma-1 receptor ligands (Cao et al., 2003, J Med Chem; see also structurally related work on bis(4'-fluorophenyl)amine analogs), the separated enantiomers may exhibit differential binding profiles that inform the stereochemical requirements of these CNS targets .

Lipophilicity-Matched Reference Compound for In Vitro ADME Assays

With a computed XLogP3-AA of 2.5 and a tPSA of 81.4 Ų , this compound occupies a physicochemical space that is predictive of moderate to high passive membrane permeability and potential CNS exposure. ADME scientists can use it as a lipophilicity-matched reference compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or microsomal stability assays, alongside the less lipophilic des-nitro analog (XLogP3 ~1.8–2.0) and other structural analogs with varying nitro group positions. Such a panel enables deconvolution of the contribution of the nitro group to permeability, metabolic stability, and plasma protein binding within a conserved core scaffold.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.